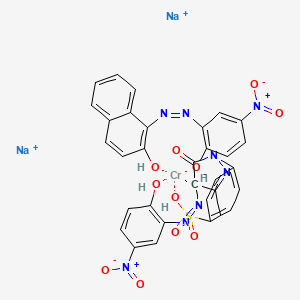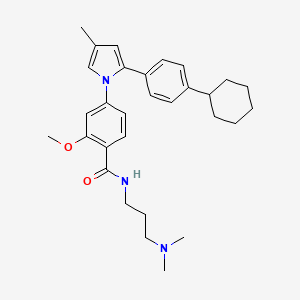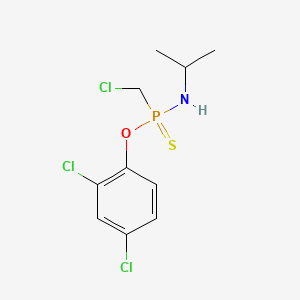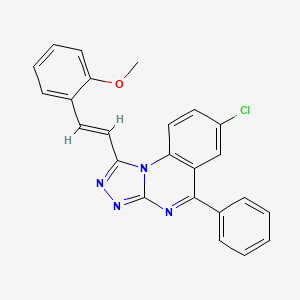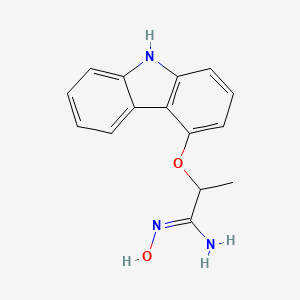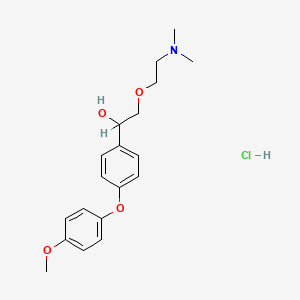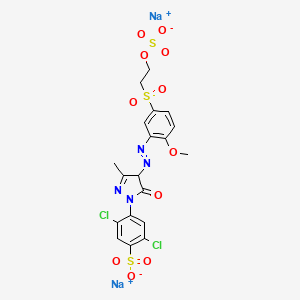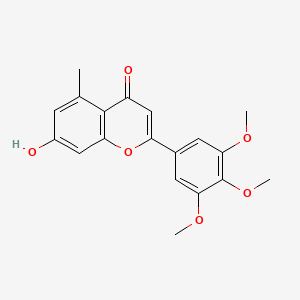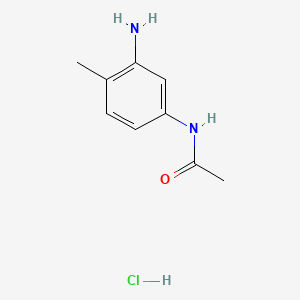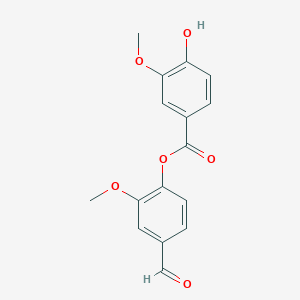
Vanillin vanillate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vanillin vanillate is an ester derivative of vanillin, a well-known aromatic compound primarily responsible for the characteristic flavor and fragrance of vanilla this compound is synthesized by the esterification of vanillin with vanillic acid
准备方法
Synthetic Routes and Reaction Conditions
Vanillin vanillate can be synthesized through the esterification of vanillin with vanillic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological approaches, such as microbial fermentation, to produce vanillin and vanillic acid from renewable resources. These intermediates can then be chemically esterified to produce this compound. This method is advantageous due to its sustainability and potential for large-scale production.
化学反应分析
Types of Reactions
Vanillin vanillate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce vanillic acid and other oxidation products.
Reduction: Reduction of this compound can yield vanillyl alcohol and other reduced derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid for nitration and bromine for halogenation.
Major Products Formed
Oxidation: Vanillic acid and other carboxylic acids.
Reduction: Vanillyl alcohol and other alcohol derivatives.
Substitution: Nitrovanillin and halovanillin derivatives.
科学研究应用
Vanillin vanillate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of vanillin vanillate involves its interaction with various molecular targets and pathways. It is known to exert antioxidant effects by scavenging free radicals and inhibiting oxidative stress. Additionally, this compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Its anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
相似化合物的比较
Vanillin vanillate can be compared with other similar compounds, such as:
Vanillin: The parent compound, known for its flavor and fragrance properties.
Vanillic acid: An oxidation product of vanillin, with similar antioxidant and antimicrobial properties.
Ethyl vanillin: A synthetic derivative with a stronger flavor profile than vanillin.
Vanillyl alcohol: A reduction product of vanillin, used in the synthesis of various organic compounds.
This compound is unique due to its ester linkage, which imparts different chemical and physical properties compared to its parent compounds and other derivatives.
属性
CAS 编号 |
100644-89-1 |
|---|---|
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC 名称 |
(4-formyl-2-methoxyphenyl) 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C16H14O6/c1-20-14-8-11(4-5-12(14)18)16(19)22-13-6-3-10(9-17)7-15(13)21-2/h3-9,18H,1-2H3 |
InChI 键 |
NJJAAEQSAYYXBL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=C(C=C2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


